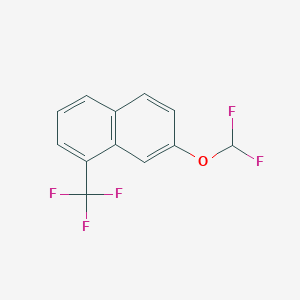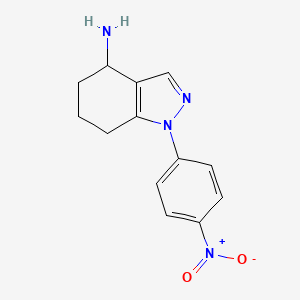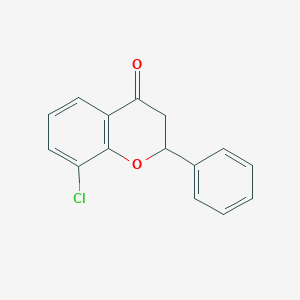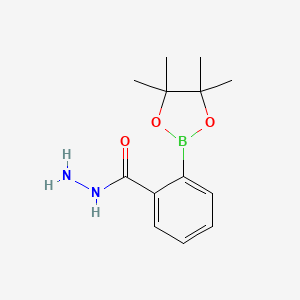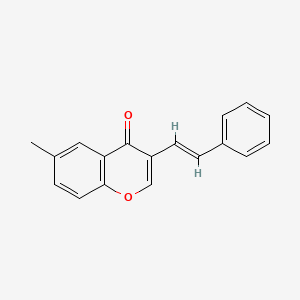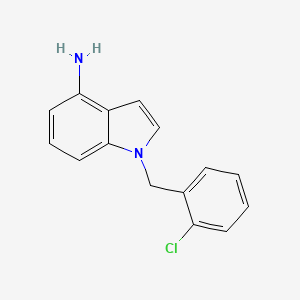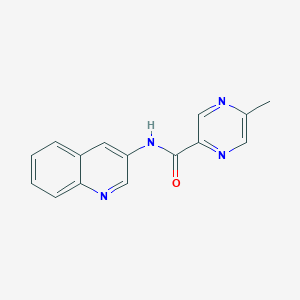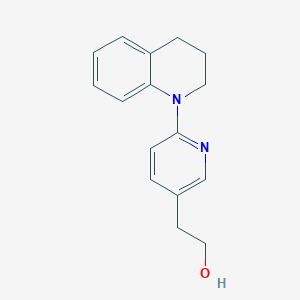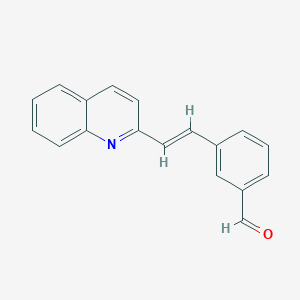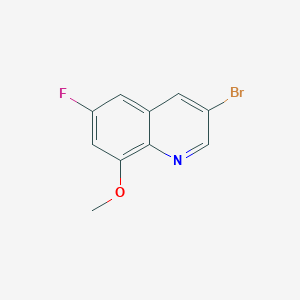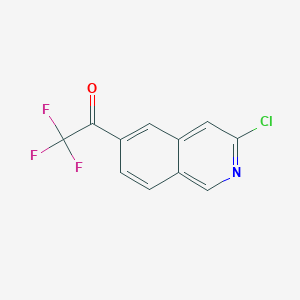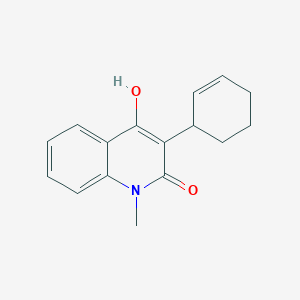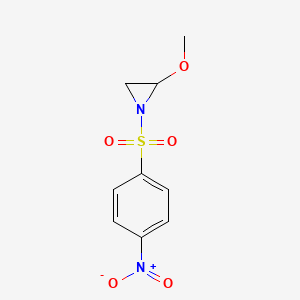
2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methoxyaziridine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines, ethers, and thioethers, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Nucleophilic Ring Opening: β-Substituted amines, ethers, and thioethers.
Reduction: 2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学研究应用
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the nitro group can also influence its reactivity, particularly in reduction reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, depending on the specific application.
相似化合物的比较
2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine: Similar structure but with an amino group instead of a nitro group.
1-((4-Nitrophenyl)sulfonyl)aziridine: Lacks the methoxy group.
2-Methoxyaziridine: Lacks the 4-nitrophenylsulfonyl group.
Uniqueness: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research .
属性
CAS 编号 |
62472-55-3 |
|---|---|
分子式 |
C9H10N2O5S |
分子量 |
258.25 g/mol |
IUPAC 名称 |
2-methoxy-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H10N2O5S/c1-16-9-6-10(9)17(14,15)8-4-2-7(3-5-8)11(12)13/h2-5,9H,6H2,1H3 |
InChI 键 |
AWYIKMBFDFBWCU-UHFFFAOYSA-N |
规范 SMILES |
COC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


